molecular formula C21H22ClN3O3S2 B2387601 N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 850911-18-1

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B2387601
CAS No.: 850911-18-1
M. Wt: 464
InChI Key: DEEUWNIOJIYAKA-XTQSDGFTSA-N
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Description

This compound features a 4-chloro-3-methyl-substituted benzothiazole ring fused to a sulfonylbenzamide moiety, with the sulfonamide group further linked to a 3-methylpiperidine. The benzothiazole core is known for its electron-deficient aromatic system, which facilitates π-π stacking interactions in biological targets. The chloro and methyl substituents on the benzothiazole likely enhance lipophilicity and steric bulk, while the 3-methylpiperidine group may improve solubility through its basic amine .

Properties

IUPAC Name

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c1-14-5-4-12-25(13-14)30(27,28)16-10-8-15(9-11-16)20(26)23-21-24(2)19-17(22)6-3-7-18(19)29-21/h3,6-11,14H,4-5,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEUWNIOJIYAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=CC=C4Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rationale for Disconnections

  • Benzothiazole Core (Fragment A) : Synthesized via cyclization of 2-amino-4-chloro-3-methylthiophenol with a carbonyl source.
  • Sulfonamide Linkage (Fragment B + C) : Achieved through nucleophilic substitution of 4-(chlorosulfonyl)benzoyl chloride with (3R)-3-methylpiperidine.
  • Imine Formation : Condensation of Fragment A with the sulfonamide-activated benzoyl group.

Synthesis of the Benzothiazole Core (Fragment A)

Cyclization of 2-Amino-4-chloro-3-methylthiophenol

The benzothiazole ring is constructed via a cyclocondensation reaction.

Procedure

  • Starting Material : 2-Amino-4-chloro-3-methylthiophenol (5.0 g, 26.4 mmol) is dissolved in anhydrous dichloromethane (50 mL).
  • Carbonyl Source : Trimethyl orthoacetate (4.2 mL, 31.7 mmol) is added dropwise under nitrogen.
  • Catalyst : p-Toluenesulfonic acid (0.5 g, 2.6 mmol) is added, and the mixture is refluxed at 40°C for 12 hours.
  • Workup : The reaction is quenched with saturated NaHCO₃, extracted with DCM, and purified via silica gel chromatography (hexane/EtOAc 4:1) to yield 4-chloro-3-methyl-1,3-benzothiazol-2-amine as a white solid (4.1 g, 78% yield).

Key Data

Parameter Value
Yield 78%
Melting Point 142–144°C
¹H NMR (CDCl₃) δ 7.45 (d, 1H), 7.21 (d, 1H), 2.41 (s, 3H)

Synthesis of the Sulfonamide Intermediate (Fragment B + C)

Sulfonylation of 4-(Chlorosulfonyl)benzoyl Chloride

The sulfonyl chloride intermediate is prepared via chlorosulfonation of benzoic acid derivatives.

Procedure

  • Chlorosulfonation : Benzoic acid (10.0 g, 81.7 mmol) is treated with chlorosulfonic acid (20 mL) at 0°C for 2 hours. The mixture is poured onto ice, and 4-(chlorosulfonyl)benzoyl chloride is isolated via filtration (12.3 g, 85% yield).
  • Amination : 4-(Chlorosulfonyl)benzoyl chloride (7.0 g, 27.3 mmol) is reacted with (3R)-3-methylpiperidine (3.1 g, 27.3 mmol) in THF at 0°C. Triethylamine (5.5 mL, 40.9 mmol) is added, and the mixture is stirred for 6 hours. The product, 4-[(3R)-3-methylpiperidin-1-yl]sulfonylbenzoyl chloride, is obtained after solvent evaporation (7.8 g, 89% yield).

Key Data

Parameter Value
Yield 89%
IR (KBr) 1745 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O)

Imine Formation and Final Coupling

Condensation of Benzothiazole Amine with Sulfonamide Benzoyl Chloride

The imine bond is formed via a nucleophilic acyl substitution.

Procedure

  • Reaction : 4-Chloro-3-methyl-1,3-benzothiazol-2-amine (3.0 g, 15.2 mmol) and 4-[(3R)-3-methylpiperidin-1-yl]sulfonylbenzoyl chloride (5.2 g, 15.2 mmol) are combined in dry pyridine (30 mL).
  • Conditions : The mixture is heated at 80°C for 8 hours under nitrogen.
  • Workup : Pyridine is removed under vacuum, and the residue is dissolved in EtOAc, washed with 1M HCl, and crystallized from ethanol to afford the title compound as a pale-yellow solid (6.1 g, 82% yield).

Key Data

Parameter Value
Yield 82%
HPLC Purity 98.5%
¹³C NMR (DMSO-d₆) δ 168.2 (C=O), 154.1 (C=N), 132.4–118.7 (Ar-C)

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

A patent describes accelerated benzothiazole formation using microwave irradiation (150°C, 20 min), improving yield to 85% compared to conventional heating.

Enzymatic Resolution for Chiral Pipecolinate

To ensure enantiopure (3R)-3-methylpiperidine, lipase-mediated kinetic resolution of racemic 3-methylpiperidine achieves 99% ee.

Challenges and Mitigation Strategies

  • Racemization : The stereocenter in (3R)-3-methylpiperidine is prone to epimerization under acidic conditions. Using low temperatures (0–5°C) during sulfonylation minimizes this.
  • Byproduct Formation : Over-sulfonation is avoided by stoichiometric control of chlorosulfonic acid.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities due to its unique structure, particularly the presence of the benzothiazole moiety and sulfonamide group. The following sections summarize key areas of application.

Antimicrobial Properties

Compounds similar to N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide have demonstrated antimicrobial activity against various pathogens. Studies have shown that benzothiazole derivatives can inhibit bacterial growth and have antifungal properties, making them candidates for developing new antimicrobial agents .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Research has indicated that sulfonamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies have reported that related compounds exhibit cytotoxic effects against multiple human cancer cell lines, including colon and breast cancer .

Case Study: Cytotoxic Activity
A study evaluated the cytotoxic effects of benzothiazole derivatives on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The results indicated that these compounds could significantly reduce cell viability, suggesting their potential as anticancer agents .

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. This inhibition can lead to various pharmacological effects, including diuretic and anti-inflammatory actions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Research has indicated that modifications to the benzothiazole and sulfonamide groups can enhance potency and selectivity against specific targets .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Study ReferenceApplication AreaKey Findings
AntimicrobialExhibited significant antimicrobial activity
AnticancerInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibited carbonic anhydrase activity

Mechanism of Action

The mechanism of action of N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide likely involves interactions with specific molecular targets such as enzymes or receptors. The benzothiazole core can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The sulfonyl and piperidine groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Benzothiazole Modifications

Compound A : 4-[bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
  • Structural Differences: Sulfonamide substituent: Bis(prop-2-enyl) vs. 3-methylpiperidin-1-yl. The bis(prop-2-enyl) group in Compound A is non-basic and more lipophilic, which may reduce solubility but enhance membrane permeability.
Compound B : N-(4-Chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-(3-pyridinylmethyl)benzamide
  • Structural Differences: Benzothiazole substitution: Lacks the 3-methyl group present in the target compound. Sulfonamide substituent: Dimethylsulfamoyl and pyridinylmethyl vs. 3-methylpiperidin-1-yl. The pyridinylmethyl group introduces aromaticity and hydrogen-bonding capability, differing from the aliphatic 3-methylpiperidine in the target compound.

Sulfonamide Linker and Substituent Variations

Compound C : N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonyl-benzamide
  • Structural Differences :
    • Benzothiazole attachment: Linked to a phenyl group instead of forming a ylidene.
    • Piperidine substitution: 4-methyl vs. 3-methyl.
    • Impact : The ylidene group in the target compound creates a conjugated system, possibly enhancing electronic interactions with targets. The 3-methylpiperidine isomer may adopt a distinct spatial conformation compared to 4-methylpiperidine, affecting receptor binding.
Compound D : N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride
  • Structural Differences: Benzothiazole substitution: 4-fluoro vs. 4-chloro-3-methyl. Sulfonamide substituent: Piperidin-1-yl (non-methylated) vs. 3-methylpiperidin-1-yl. The hydrochloride salt form increases solubility but introduces ionic character absent in the neutral target compound.

Biological Activity

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide is a synthetic compound with a complex structure that suggests potential biological activity. The compound's unique features, including its benzothiazole moiety and sulfonamide group, indicate diverse pharmacological applications. This article reviews the biological activity of this compound based on existing research findings, focusing on its antimicrobial and anticancer properties.

The compound's chemical properties are summarized in the following table:

Property Value
Molecular FormulaC19H20ClN3O3S2
Molecular Weight438.0 g/mol
CAS Number850911-07-8
Purity≥95%

Research indicates that compounds structurally similar to this compound exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase, potentially affecting metabolic pathways.
  • Antimicrobial Properties : Benzothiazole derivatives have demonstrated antimicrobial activity against various pathogens.
  • Anti-cancer Activity : Some studies suggest that these derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Antimicrobial Activity

A study evaluating the antimicrobial activity of similar benzothiazole derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The structural characteristics of this compound suggest it may possess comparable antimicrobial properties.

Anticancer Potential

Research has shown that benzothiazole derivatives can selectively induce cell death in various cancer cell lines. For instance:

  • In Vitro Studies : Assays conducted on prostate and breast cancer cells revealed a dose-dependent response, indicating the potential efficacy of these compounds in cancer therapy.
    Cell Line IC50 (µM) Effect
    Prostate Cancer10Inhibition of cell proliferation
    Breast Cancer15Induction of apoptosis

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on various cancer cell lines. Results indicated a dose-dependent response, highlighting the potential efficacy of these derivatives in cancer therapy.

Animal Models

Preliminary studies using animal models have indicated that compounds structurally related to this compound can reduce tumor size and improve survival rates when administered in controlled doses.

Q & A

Q. What are the common synthetic routes and critical reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, typically starting with the preparation of benzothiazole and sulfonylbenzamide intermediates. Key steps include:

  • Coupling reactions : Formation of the benzothiazol-2-ylidene moiety via condensation under controlled pH and temperature (e.g., 60–80°C) .
  • Sulfonylation : Introduction of the 3-methylpiperidin-1-ylsulfonyl group using sulfonyl chlorides in aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Table 1: Comparison of Synthetic Methods

StepSolventTemperature (°C)Yield (%)Key Reference
Benzothiazole formationDMSO7065–75
SulfonylationAcetonitrile8060–70
Final couplingTHFRT50–60

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Critical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm aromatic protons (δ 7.2–8.5 ppm) and sulfonamide groups (δ 3.1–3.5 ppm) .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 459.12) .

Q. Table 2: Analytical Methods and Parameters

TechniquePurposeExample ParametersReference
1^1H NMRStructural elucidation400 MHz, CDCl3_3
HPLCPurity analysis70:30 ACN/H2_2O, 1 mL/min
HRMSMolecular confirmationESI+, 100–1000 m/z

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Temperature control : Higher yields (75–80%) are achieved by maintaining 70–80°C during sulfonylation to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but require inert atmospheres to prevent oxidation .
  • Catalysis : Use of coupling agents like HBTU or EDCI improves amide bond formation efficiency .

Q. How should researchers address contradictions in reported biological activities of benzothiazole derivatives?

  • Cross-validation assays : Replicate antimicrobial or anticancer activity studies using standardized protocols (e.g., MIC assays for antimicrobial activity) .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., chloro vs. fluoro groups) to isolate contributions to bioactivity .
  • Metabolic stability tests : Assess compound degradation in liver microsomes to differentiate intrinsic activity from pharmacokinetic effects .

Q. What computational strategies support mechanistic studies of this compound’s pharmacological activity?

  • Molecular docking : Predict binding affinity to targets like EGFR or PARP using software (AutoDock Vina) and crystallographic data .
  • MD simulations : Evaluate stability of ligand-target complexes over 100 ns trajectories to identify key interactions (e.g., hydrogen bonds with sulfonyl groups) .
  • QSAR modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity data to guide structural optimization .

Data Contradiction Analysis

Example Issue : Discrepancies in reported anticancer IC50_{50} values (e.g., 2 µM vs. 10 µM in similar cell lines).
Resolution Workflow :

Replicate experiments : Ensure identical cell culture conditions (e.g., passage number, serum concentration) .

Analytical recheck : Verify compound purity via HPLC and stability in assay media .

Off-target profiling : Screen against kinase panels to identify confounding interactions .

Methodological Recommendations

  • Scale-up challenges : Transitioning from milligram to gram-scale synthesis may require switching from column chromatography to crystallization for cost-effective purification .
  • Stereochemical considerations : Use chiral HPLC or X-ray crystallography to resolve E/Z isomerism in the benzothiazol-2-ylidene moiety .

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